molecular formula C15H29BrO2 B14326354 3-Bromopropyl dodecanoate CAS No. 101083-60-7

3-Bromopropyl dodecanoate

Cat. No.: B14326354
CAS No.: 101083-60-7
M. Wt: 321.29 g/mol
InChI Key: UHLLYODWSSYYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with 3-bromopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromopropyl dodecanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of acids or bases to yield dodecanoic acid and 3-bromopropanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Elimination Reactions: The major product is an alkene.

    Hydrolysis: The products are dodecanoic acid and 3-bromopropanol.

Scientific Research Applications

3-Bromopropyl dodecanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of functionalized polymers and surfactants.

    Biological Studies: It may be employed in the study of enzyme-catalyzed reactions involving ester bonds.

    Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-bromopropyl dodecanoate in chemical reactions involves the reactivity of the ester and bromine functional groups. The ester group can undergo hydrolysis or transesterification, while the bromine atom can participate in nucleophilic substitution or elimination reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the desired transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropyl acetate: Similar in structure but derived from acetic acid instead of dodecanoic acid.

    3-Bromopropyl benzoate: Derived from benzoic acid, it has different reactivity due to the aromatic ring.

    3-Chloropropyl dodecanoate: Similar ester but with a chlorine atom instead of bromine.

Uniqueness

3-Bromopropyl dodecanoate is unique due to the presence of the long dodecanoic acid chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis.

Properties

CAS No.

101083-60-7

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

3-bromopropyl dodecanoate

InChI

InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-12-15(17)18-14-11-13-16/h2-14H2,1H3

InChI Key

UHLLYODWSSYYNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.